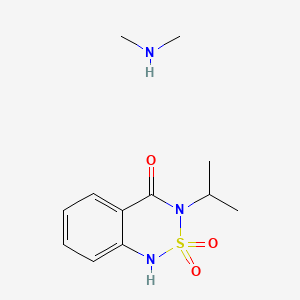
Einecs 256-855-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 256-855-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation methods for Einecs 256-855-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent regulatory standards .
Chemical Reactions Analysis
Einecs 256-855-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway .
Scientific Research Applications
Einecs 256-855-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 256-855-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in research and industry .
Comparison with Similar Compounds
Einecs 256-855-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups.
Biological Activity
EINECS 256-855-7 refers to a chemical substance that has been evaluated for its biological activity and potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.
Overview of this compound
EINECS (European Inventory of Existing Commercial Chemical Substances) is a database that includes substances that were commercially available in the European Union before 1981. This compound is classified under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which aims to ensure the safe use of chemicals in the EU.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its toxicity, environmental impact, and potential health risks. Key findings include:
- Toxicity : The substance has been reported as very toxic to aquatic life and can cause damage to organs upon exposure. It is categorized as fatal if ingested or inhaled, indicating a high level of concern for both human health and environmental safety .
- Mechanisms of Action : Research indicates that this compound may interact with biological pathways leading to cellular stress responses and potential cytotoxicity. This is significant for understanding its impact on human health and ecological systems .
Data Table: Toxicological Profile
Case Study 1: Environmental Impact Assessment
A recent assessment evaluated the environmental impact of this compound in aquatic ecosystems. The study focused on its persistence in water bodies and bioaccumulation potential in aquatic organisms. Results indicated significant toxicity to fish and invertebrates at low concentrations, raising concerns about its long-term effects on biodiversity.
Case Study 2: Human Health Risk Evaluation
A comprehensive risk evaluation was conducted to assess the potential health risks associated with exposure to this compound in occupational settings. The study utilized a combination of in vitro assays and in silico modeling to predict exposure levels and biological responses. Key findings included:
- Cellular Assays : The compound exhibited cytotoxic effects in human cell lines at concentrations relevant to occupational exposure scenarios.
- Risk Characterization : The calculated bioactivity exposure ratios suggested that even minimal exposure could pose significant health risks, particularly concerning organ toxicity .
Properties
CAS No. |
50930-44-4 |
|---|---|
Molecular Formula |
C12H19N3O3S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one;N-methylmethanamine |
InChI |
InChI=1S/C10H12N2O3S.C2H7N/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15;1-3-2/h3-7,11H,1-2H3;3H,1-2H3 |
InChI Key |
MYSPVTCSNUEPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O.CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















